![molecular formula C20H13NO B14363374 Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one CAS No. 91459-27-7](/img/structure/B14363374.png)
Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one is a complex organic compound characterized by its unique spiro structure, where two cyclic rings are fused at a common carbon atom. This compound belongs to the class of spiro compounds, which are known for their structural complexity and rigidity. The presence of the indene and pyridine moieties in its structure makes it a significant molecule in various fields of chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one typically involves multi-component reactions. One common method includes the reaction between heterocyclic ketene aminals and bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile as a promoter and p-toluenesulfonic acid (p-TSA) as the acid catalyst in ethanol under reflux conditions . This method is advantageous due to its one-pot operation and straightforward isolation of the product without additional purification steps.
Industrial Production Methods
While specific industrial production methods for spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one has notable applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis to create complex molecular architectures.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indeno[1,2-b]quinoxaline]: Another spiro compound with notable biological activities.
Spiro[indeno[1,2-b]pyridine]: Shares structural similarities but differs in the position and type of fused rings.
Uniqueness
Spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one is unique due to its specific spiro structure and the presence of both indene and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
91459-27-7 | |
Molekularformel |
C20H13NO |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
spiro[2H-indene-3,5'-indeno[1,2-b]pyridine]-1-one |
InChI |
InChI=1S/C20H13NO/c22-18-12-20(15-8-3-1-6-13(15)18)16-9-4-2-7-14(16)19-17(20)10-5-11-21-19/h1-11H,12H2 |
InChI-Schlüssel |
IJUHKDRKHGDUGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=CC=CC=C2C13C4=C(C5=CC=CC=C35)N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.